molecular formula C9H9BrO2 B6253097 1-(4-bromo-2-hydroxy-5-methylphenyl)ethan-1-one CAS No. 1020253-81-9

1-(4-bromo-2-hydroxy-5-methylphenyl)ethan-1-one

Cat. No.: B6253097
CAS No.: 1020253-81-9
M. Wt: 229.1
InChI Key:
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Description

1-(4-Bromo-2-hydroxy-5-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H9BrO2. It is characterized by a bromine atom, a hydroxyl group, and a methyl group attached to a benzene ring, which is further connected to an ethanone group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2-hydroxy-5-methylphenyl)ethan-1-one can be synthesized through several methods, including:

  • Friedel-Crafts Acylation: This involves the reaction of 4-bromo-2-hydroxy-5-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Bromination and Hydroxylation: Starting with 2-hydroxy-5-methylbenzene, bromination can be performed using bromine (Br2) in the presence of a catalyst, followed by hydroxylation using various oxidizing agents.

Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above methods, ensuring high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-hydroxy-5-methylphenyl)ethan-1-one undergoes several types of chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid.

  • Reduction: The carbonyl group can be reduced to form an alcohol.

  • Substitution: The bromine atom can be substituted with other groups, such as amines or alkyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation: 4-Bromo-2-hydroxy-5-methylbenzoic acid.

  • Reduction: 4-Bromo-2-hydroxy-5-methylbenzyl alcohol.

  • Substitution: 4-Amino-2-hydroxy-5-methylphenyl ethan-1-one (if an amine is used).

Scientific Research Applications

1-(4-Bromo-2-hydroxy-5-methylphenyl)ethan-1-one is utilized in various scientific research fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 1-(4-bromo-2-hydroxy-5-methylphenyl)ethan-1-one exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

  • 4-Bromo-2-hydroxyacetophenone

  • 2-Hydroxy-5-methylacetophenone

  • 4-Bromo-2-hydroxybenzaldehyde

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Properties

CAS No.

1020253-81-9

Molecular Formula

C9H9BrO2

Molecular Weight

229.1

Purity

95

Origin of Product

United States

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